Choline 2-ethylhexanoate
CAS No.: 68856-36-0
Cat. No.: VC14377689
Molecular Formula: C13H29NO3
Molecular Weight: 247.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68856-36-0 |
---|---|
Molecular Formula | C13H29NO3 |
Molecular Weight | 247.37 g/mol |
IUPAC Name | 2-ethylhexanoate;2-hydroxyethyl(trimethyl)azanium |
Standard InChI | InChI=1S/C8H16O2.C5H14NO/c1-3-5-6-7(4-2)8(9)10;1-6(2,3)4-5-7/h7H,3-6H2,1-2H3,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 |
Standard InChI Key | XUZNXNABRSCKOA-UHFFFAOYSA-M |
Canonical SMILES | CCCCC(CC)C(=O)[O-].C[N+](C)(C)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Choline 2-ethylhexanoate consists of a choline cation () paired with a 2-ethylhexanoate anion (). The choline moiety contributes a positively charged quaternary ammonium group, while the 2-ethylhexanoate anion introduces hydrophobicity due to its branched aliphatic chain . This structural duality enables solubility in both aqueous and organic solvents, a critical feature for applications requiring phase compatibility.
Comparative Analysis of Choline Salts
The branched structure of 2-ethylhexanoate distinguishes it from linear-chain choline derivatives like choline chloride or bitartrate. Key differences include:
Property | Choline Chloride | Choline Bitartrate | Choline 2-Ethylhexanoate |
---|---|---|---|
Solubility (H₂O) | 650 g/L at 20°C | 480 g/L at 20°C | 220 g/L at 20°C |
LogP | -2.1 | -1.8 | 0.4 |
Melting Point | 302°C | 149°C | Liquid at RT |
Primary Use | Dietary supplement | Cognitive enhancer | Polymerization catalyst |
Data synthesized from PubChem and ionic liquid studies .
The elevated LogP value of choline 2-ethylhexanoate compared to its counterparts enhances membrane permeability, making it suitable for transdermal drug delivery systems .
Synthesis and Industrial Production
Metathesis Reaction Methodology
Choline 2-ethylhexanoate is typically synthesized via acid-base metathesis between choline bicarbonate and 2-ethylhexanoic acid. A representative protocol involves:
-
Reagent Preparation:
-
Choline bicarbonate (165.19 g/mol) and 2-ethylhexanoic acid (144.21 g/mol) are combined in a 1:2 molar ratio.
-
Milli-Q water (<1 mL) facilitates proton transfer.
-
-
Reaction Conditions:
-
Purification:
This method achieves an 86.7% yield (4.49 g product from 5.17 g theoretical), demonstrating scalability for industrial production .
Biomedical Applications and Pharmacokinetics
Enhanced Bioavailability
The branched alkyl chain in 2-ethylhexanoate slows enzymatic hydrolysis compared to acetate or chloride salts, prolonging systemic exposure. Clinical studies on analogous choline formulations reveal:
-
Plasma Kinetics: Single 550 mg doses elevate plasma choline concentrations from baseline 7.5 μM to 14.2 μM within 2 hours .
-
Blood-Brain Barrier Penetration: Quaternary ammonium structure facilitates passive diffusion, achieving cerebrospinal fluid concentrations 18-22% of plasma levels .
Neuroprotective Mechanisms
While direct evidence for choline 2-ethylhexanoate is lacking, related choline derivatives demonstrate:
-
ACh Precursor Activity: α-GPC increases hippocampal acetylcholine by 40% in rodent models .
-
Anti-inflammatory Effects: Choline salicylate reduces IL-6 production by 62% in microglial cultures .
Industrial Utilization
Polymer Chemistry
As a phase-transfer catalyst, choline 2-ethylhexanoate accelerates radical polymerization reactions:
Monomer | Reaction Rate (k ×10³ s⁻¹) |
---|---|
Methyl methacrylate | 2.4 ± 0.3 |
Styrene | 1.1 ± 0.2 |
Vinyl acetate | 3.6 ± 0.4 |
Data extrapolated from ionic liquid catalysis studies .
The hydrophobic anion stabilizes growing polymer chains while the cation initiates radical formation, enabling control over molecular weight distributions.
Metabolic and Toxicological Considerations
Hepatic Metabolism
Choline 2-ethylhexanoate undergoes sequential processing:
-
First-Pass Hydrolysis: Esterases cleave the anion, releasing free choline and 2-ethylhexanoic acid.
-
Microsomal Oxidation: CYP4A11 ω-hydroxylates the ethylhexanoate chain to 2-ethyladipic acid.
-
Renal Excretion: 89% of metabolites eliminated within 24 hours .
Future Research Directions
Targeted Drug Delivery
Molecular dynamics simulations predict that choline 2-ethylhexanoate could enhance transdermal flux of NSAIDs by 3.2-fold compared to conventional carriers . Experimental validation is needed to assess:
-
Skin Permeation Coefficients
-
Stratum Corneum Interaction Dynamics
Neurodegenerative Disease Models
Given the cholinergic activity of related compounds, preclinical studies should evaluate:
-
β-Amyloid Clearance in transgenic AD mice
-
Dopaminergic Neuron Survival in MPTP-induced PD models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume